perchloric acid;1H-1,2,4-triazole
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Overview
Description
Perchloric acid;1H-1,2,4-triazole is a compound that combines perchloric acid with 1H-1,2,4-triazole. Perchloric acid is a strong acid commonly used in analytical chemistry, while 1H-1,2,4-triazole is a five-membered heterocyclic compound containing three nitrogen atoms. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-1,2,4-triazole can be synthesized through various methods, including the cycloaddition reaction of reactive cumulenes with nitrile precursors and the microwave irradiation method . Another common method involves the acylation of thiosemicarbazide with formic acid, followed by cyclization and oxidation .
For the preparation of perchloric acid;1H-1,2,4-triazole, one method involves reacting 1H-1,2,4-triazole with perchloric acid in ethanol at room temperature . This reaction results in the formation of the desired compound, which can be further purified through crystallization.
Industrial Production Methods
Industrial production of 1H-1,2,4-triazole typically involves large-scale synthesis using the methods mentioned above. The production process is optimized for yield and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-triazole undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Protonation at position 4 in concentrated hydrochloric acid to form triazolium chloride.
Oxidation and Reduction Reactions: Oxidation of 1,2,4-triazole-3(5)-thiol to 1,2,4-triazole.
Substitution Reactions: Reactions with alkyl or aryl halides to form substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, formic acid, and various alkyl or aryl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include substituted triazoles, triazolium salts, and oxidized triazole derivatives. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals.
Scientific Research Applications
1H-1,2,4-triazole and its derivatives have a wide range of scientific research applications:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Incorporated into various drugs, including antifungal agents like fluconazole and itraconazole.
Industry: Used in the production of corrosion inhibitors, dyes, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 1H-1,2,4-triazole involves its ability to form non-covalent bonds with enzymes and receptors, leading to broad-spectrum biological activities . For example, in antifungal applications, triazole derivatives inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking 14-α-demethylation . This disruption of the fungal membrane leads to cell death.
Comparison with Similar Compounds
1H-1,2,4-triazole is often compared with its isomer, 1,2,3-triazole. Both compounds have similar structures but differ in the arrangement of nitrogen atoms within the ring. 1,2,4-triazole is more commonly used in pharmaceuticals due to its favorable pharmacokinetic and pharmacodynamic properties .
Similar Compounds
1,2,3-Triazole: Another isomer with similar applications but different nitrogen arrangement.
Imidazole: A five-membered ring with two nitrogen atoms, used in various biological and industrial applications.
Tetrazole: A five-membered ring with four nitrogen atoms, known for its use in pharmaceuticals and explosives.
Properties
CAS No. |
133790-02-0 |
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Molecular Formula |
C2H4ClN3O4 |
Molecular Weight |
169.52 g/mol |
IUPAC Name |
perchloric acid;1H-1,2,4-triazole |
InChI |
InChI=1S/C2H3N3.ClHO4/c1-3-2-5-4-1;2-1(3,4)5/h1-2H,(H,3,4,5);(H,2,3,4,5) |
InChI Key |
ROJHVXSYTXDCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NN1.OCl(=O)(=O)=O |
Origin of Product |
United States |
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